molecular formula C7H14BF4N B3043915 Cyclopentyliden(dimethyl)ammonium tetrafluoroborate CAS No. 95193-30-9

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate

Cat. No.: B3043915
CAS No.: 95193-30-9
M. Wt: 199 g/mol
InChI Key: PNISQSOEWBRVKP-UHFFFAOYSA-N
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Description

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate is a chemical compound with the molecular formula C7H15BF4N. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.

Scientific Research Applications

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyliden(dimethyl)ammonium tetrafluoroborate typically involves the reaction of cyclopentyliden(dimethyl)amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves mixing the reactants in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve halogens, alkyl groups, or other functional groups. The conditions vary depending on the specific reaction but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield cyclopentyliden(dimethyl)ammonium oxide, while reduction may produce cyclopentyliden(dimethyl)amine

Mechanism of Action

The mechanism by which Cyclopentyliden(dimethyl)ammonium tetrafluoroborate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Cyclopentyliden(dimethyl)ammonium tetrafluoroborate can be compared with other similar compounds, such as didecyldimethylammonium tetrafluoroborate and other quaternary ammonium compounds. These compounds share similar structural features but differ in their specific properties and applications. For example, didecyldimethylammonium tetrafluoroborate is known for its use in wood preservation and termite resistance, while this compound is more commonly used in chemical synthesis and research .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial production. Ongoing research continues to explore its potential and uncover new uses for this fascinating compound.

Properties

IUPAC Name

cyclopentylidene(dimethyl)azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N.BF4/c1-8(2)7-5-3-4-6-7;2-1(3,4)5/h3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNISQSOEWBRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](=C1CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
Reactant of Route 2
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
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Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
Reactant of Route 4
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
Reactant of Route 5
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate
Reactant of Route 6
Cyclopentyliden(dimethyl)ammonium tetrafluoroborate

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